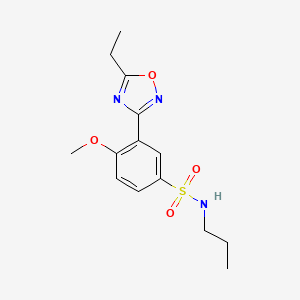
N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline solid that is soluble in organic solvents.
作用機序
The mechanism of action of N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline is not fully understood. However, it is believed to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It may also inhibit the activity of enzymes that are involved in cell proliferation.
Biochemical and Physiological Effects:
N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, while in vivo studies have shown that it can reduce tumor growth in animal models. It has also been shown to have antioxidant properties, which may be beneficial in protecting against oxidative stress.
実験室実験の利点と制限
One advantage of using N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline in lab experiments is its ability to selectively inhibit the growth of cancer cells. This makes it a potentially useful tool for studying the mechanisms of cancer cell growth and for developing new cancer therapies. However, one limitation of using this compound is its low solubility in water, which may make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for research on N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. One area of interest is its potential use as a fluorescent dye in organic light-emitting diodes. Further research is needed to optimize its properties for this application. Another area of interest is its potential use as a reagent for the determination of other trace metals in water samples. Finally, more research is needed to fully understand the mechanism of action of this compound and to explore its potential as a cancer therapy.
合成法
The synthesis of N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline involves the reaction of 4-nitrophenol with butylamine and ethyl chloroformate to form the intermediate N-butyl-4-nitrophenol. This intermediate is then reacted with hydrazine hydrate and acetic anhydride to form N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline. The yield of this reaction is typically around 70%.
科学的研究の応用
N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, it has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, it has been studied for its potential use as a fluorescent dye in organic light-emitting diodes. In analytical chemistry, it has been used as a reagent for the determination of trace amounts of copper in water samples.
特性
IUPAC Name |
N-butyl-4-(3-ethyl-1,2,4-oxadiazol-5-yl)-2-nitroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-3-5-8-15-11-7-6-10(9-12(11)18(19)20)14-16-13(4-2)17-21-14/h6-7,9,15H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSBJVWOVCJYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=C(C=C1)C2=NC(=NO2)CC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7692961.png)







![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(o-tolyl)-1,2,4-oxadiazole](/img/structure/B7693044.png)




